molecular formula C6H12O2 B1147836 Isobutyl acetate - 13C2 CAS No. 1083053-36-4

Isobutyl acetate - 13C2

Cat. No.: B1147836
CAS No.: 1083053-36-4
M. Wt: 118.14
Attention: For research use only. Not for human or veterinary use.
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Description

Isobutyl acetate - 13C2 is a stable isotope-labeled analog of the common ester solvent, where two carbon atoms have been replaced with the 13C isotope. This labeling makes it an indispensable tool for advanced research, enabling precise tracking and quantification that is not possible with the standard compound. The base molecule, isobutyl acetate, is characterized by its fruity odor and is a colorless, flammable liquid with the formula C6H12O2 . It is slightly soluble in water but miscible with most organic solvents . Main Research Applications: • Metabolic Pathway Tracing: This compound is specifically designed for use in metabolic flux analysis and biochemical pathway studies. The 13C label allows researchers to accurately trace the incorporation of the acetyl-CoA moiety (derived from the acetate group) into various metabolic products in microbial or cellular systems, providing insights into pathway efficiency and carbon fate . • Analytical Chemistry Standard: It serves as a critical internal standard for quantitative mass spectrometry (GC-MS, LC-MS) in various fields. Its use allows for highly accurate measurement of native isobutyl acetate or related compounds in complex matrices, minimizing analytical variability . • Chemical Reaction Mechanism Studies: The labeled ester is valuable for investigating reaction mechanisms in organic synthesis and catalysis, particularly in esterification, transesterification, and hydrolysis reactions, where the fate of the carbonyl carbon can be monitored. Research Value and Mechanism: The core value of this compound lies in its utility as a stable tracer. In biological systems, it can be used to study the production of isobutyl acetate itself, which in microorganisms is synthesized from isobutanol and acetyl-CoA by the enzyme alcohol-O-acetyl transferase . By feeding this labeled compound to engineered E. coli or other systems, researchers can dissect the specific contributions of different carbon sources to the acetyl-CoA pool and subsequent products, thereby optimizing biosynthetic pathways for higher carbon yield . Safety and Handling: Like its non-labeled counterpart, this chemical is expected to be highly flammable and may cause irritation to the skin, eyes, and respiratory tract . Vapors can cause dizziness or narcotic effects at high concentrations . It should be stored in a cool, dry, well-ventilated area away from ignition sources and oxidizing agents . Disclaimer: This product is labeled with the 13C stable isotope and is intended for Research Use Only (RUO). It is strictly not for diagnostic or therapeutic uses, nor for administration to humans in any form.

Properties

CAS No.

1083053-36-4

Molecular Formula

C6H12O2

Molecular Weight

118.14

Purity

95% min.

Synonyms

Isobutyl acetate - 13C2

Origin of Product

United States

Scientific Research Applications

Metabolic Studies

Isobutyl acetate - 13C2 is used in metabolic studies as a tracer to understand metabolic pathways in organisms. Its incorporation into biological systems allows researchers to track the fate of carbon atoms during metabolic processes.

Analytical Chemistry

The compound serves as a solvent in various analytical techniques, including gas chromatography and mass spectrometry. Its isotopic labeling enhances the sensitivity and specificity of analytical methods, allowing for precise quantification of compounds in complex mixtures.

Environmental Monitoring

This compound is employed in environmental studies to monitor pollution levels and assess the impact of industrial activities on air quality. Its unique isotopic signature helps differentiate between natural and anthropogenic sources of emissions.

Solvent in Coatings and Inks

Isobutyl acetate is widely used as a solvent in the production of paints, coatings, and inks. Its excellent solvency properties make it ideal for dissolving resins and polymers used in these products .

Extraction Solvent

In the food industry, this compound is utilized as an extraction solvent for flavors and fragrances due to its ability to selectively dissolve specific compounds without altering their chemical structure .

Case Study 1: Use in Flavor Extraction

A study demonstrated the effectiveness of this compound in extracting volatile compounds from fruits for flavoring purposes. The labeled compound allowed researchers to trace the extraction process and evaluate the efficiency of different extraction methods.

Case Study 2: Environmental Impact Assessment

In an environmental monitoring project, this compound was used to assess air quality around industrial sites. The isotopic labeling enabled accurate source apportionment of volatile organic compounds, providing insights into pollution control measures .

Data Tables

Application AreaSpecific Use CasesBenefits
Scientific ResearchMetabolic studies, analytical chemistryEnhances sensitivity and specificity
Industrial ApplicationsCoatings, inks, flavor extractionExcellent solvency properties
Environmental MonitoringPollution trackingDifferentiates between natural and man-made sources

Preparation Methods

Reaction Mechanism and Conditions

  • Catalyst : Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) is used to protonate the carbonyl oxygen of acetic acid, facilitating nucleophilic attack by isobutanol.

  • Temperature : Reflux at 100–130°C for 2–3 hours ensures equilibrium shifts toward ester formation.

  • Molar Ratio : A 1:1 molar ratio of acetic acid to isobutanol is typical, though excess acetic acid (up to 2.4:1) improves yields to >90%.

Example Protocol :

  • Combine 20 mL isobutanol, 25 mL [1,2-¹³C₂]acetic acid, and 5 mL H₂SO₄.

  • Reflux at 130°C for 2.5 hours.

  • Neutralize with NaHCO₃, extract with ethyl acetate, and purify via distillation (bp 115–117°C).

Yield and Purity

  • Yield : 80–90% under optimized conditions.

  • Isotopic Purity : ≥95% when using >99% [1,2-¹³C₂]acetic acid.

Catalytic Reactive Distillation with Solid Acid Catalysts

Reactive distillation integrates reaction and separation, enhancing efficiency for industrial-scale production. This method is adapted for ¹³C₂ labeling by substituting acetic acid with its isotopologue.

Process Design

  • Catalysts : Composite solid acids (e.g., NaHSO₄ + PTSA) reduce side reactions and improve selectivity.

  • Apparatus : A three-zone column with:

    • Reaction Zone : Packed with catalyst-immobilized inert materials.

    • Separation Zones : Distillate azeotropes (water-isobutanol) are removed, while ¹³C₂-ester is collected at the column bottom.

  • Conditions :

    • Temperature: 98–118°C

    • Pressure: 0.01–0.1 MPa

    • Feed Flow Rate: 0.1–0.7 h⁻¹.

Table 1: Comparative Performance of Catalytic Methods

Catalyst SystemTemperature (°C)Yield (%)Isotopic Purity (%)Source
H₂SO₄ (Homogeneous)1308595
NaHSO₄/PTSA (1:1.5)1059997
Zeolite H-Beta1209296

Isotopic Precursor Synthesis

The choice of ¹³C-labeled precursors dictates the position and abundance of isotopic labels:

[1,2-¹³C₂]Acetic Acid Preparation

  • Carbonation of ¹³CH₃MgX : Grignard reaction of ¹³CH₃MgBr with CO₂ yields [1,2-¹³C₂]acetic acid.

  • Microbial Fermentation : Clostridium spp. metabolize ¹³C-glucose to produce ¹³C-acetate, though this method is less common for high-purity applications.

Quality Control

  • NMR Analysis : ¹³C NMR confirms isotopic enrichment at C-1 and C-2 of the acetyl group (δ 170–175 ppm for carbonyl).

  • GC-MS : Quantifies isotopic abundance using fragmentation patterns (e.g., m/z 61 for [¹³C₂]acetyl).

Challenges and Innovations

Side Reactions and Mitigation

  • Hydrolysis : Moisture exposure reverses esterification. Anhydrous conditions and molecular sieves are critical.

  • Isotopic Dilution : Trace unlabeled acetic acid reduces purity. Use of sealed reactors and ultrapure reagents minimizes contamination.

Scalability and Cost

  • Catalyst Recycling : Solid acids (e.g., zeolites) reduce waste and enable continuous production.

  • Precursor Cost : [1,2-¹³C₂]acetic acid costs ~$500/g, necessitating efficient recovery of unreacted reagents .

Q & A

Q. How should researchers design experiments to address gaps in long-term stability data for ¹³C-labeled esters?

  • Methodological Answer : Conduct accelerated stability studies under varying temperatures and humidity levels. Monitor isotopic integrity via ¹³C-NMR and degradation products via LC-MS. Incorporate statistical tools (e.g., ANOVA) to model shelf-life predictions, ensuring compliance with ICH Q1A guidelines for chemical stability .

Methodological Notes

  • Data Contradictions : Address conflicting results (e.g., metabolic incorporation vs. compartmentalization) by integrating multi-omics datasets (transcriptomics, metabolomics) and mechanistic modeling .
  • Experimental Design : Align hypotheses with EPA’s tiered toxicity assessment framework, prioritizing acute exposure studies before chronic evaluations .
  • Literature Review : Systematically search databases (e.g., RePEc, Google Scholar) using terms like "¹³C acetate metabolism" and "isotopic ester synthesis," filtering for peer-reviewed journals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.